molecular formula C11H16F3NO3S B3057858 1-Butyl-3-methylpyridinium triflate CAS No. 857841-32-8

1-Butyl-3-methylpyridinium triflate

Cat. No.: B3057858
CAS No.: 857841-32-8
M. Wt: 299.31 g/mol
InChI Key: SZBRISJDXSIRRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-methylpyridinium triflate is a pyridinium-based ionic liquid with the chemical formula C₁₁H₁₆F₃NO₃S. It is known for its unique properties such as low melting point, high viscosity, and good conductivity. This compound is used in various scientific and industrial applications due to its stability and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylpyridinium triflate can be synthesized through a quaternization reaction where 3-methylpyridine is reacted with 1-bromobutane to form 1-butyl-3-methylpyridinium bromide. This intermediate is then treated with triflic acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale quaternization reactions followed by purification processes to ensure high purity and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylpyridinium triflate undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles, acids, and bases. The reaction conditions often involve moderate temperatures and controlled environments to ensure the stability of the ionic liquid .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridinium compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-methylpyridinium triflate is unique due to its triflate anion, which imparts distinct properties such as high thermal stability and low viscosity compared to other pyridinium-based ionic liquids. These properties make it particularly useful in high-temperature applications and as a solvent for challenging chemical reactions .

Properties

IUPAC Name

1-butyl-3-methylpyridin-1-ium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.CHF3O3S/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)8(5,6)7/h5-6,8-9H,3-4,7H2,1-2H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBRISJDXSIRRE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049363
Record name 1-Butyl-3-methylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857841-32-8
Record name 1-Butyl-3-methylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-methylpyridinium triflate
Reactant of Route 2
1-Butyl-3-methylpyridinium triflate
Reactant of Route 3
1-Butyl-3-methylpyridinium triflate
Reactant of Route 4
Reactant of Route 4
1-Butyl-3-methylpyridinium triflate
Reactant of Route 5
Reactant of Route 5
1-Butyl-3-methylpyridinium triflate
Reactant of Route 6
Reactant of Route 6
1-Butyl-3-methylpyridinium triflate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.